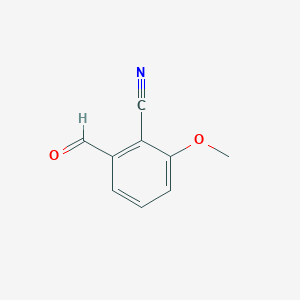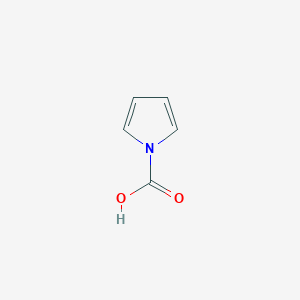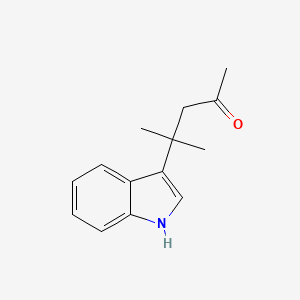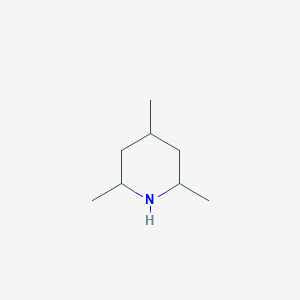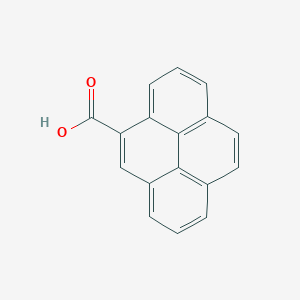
Pyrene-4-carboxylic acid
Übersicht
Beschreibung
Pyrene-4-carboxylic acid (PCA) is a polyaromatic derivative with an amphiphilic characteristic . It is a fluorophore that shows absorption spectra in the UV region . PCA has a carboxylic acid group that attaches with the pyrene nucleus . It can be used as a sensitizer that facilitates electron transport from one medium to another .
Synthesis Analysis
PCA has been synthesized through various methods . A classical preparation for this molecule has been revised and improved to give a robust and efficient three-step process . The key compound for this synthesis is 4-pyrenylacetic acid, which has been prepared in several ways starting from HHPy or its derivatives .Molecular Structure Analysis
Pyrene is one of the most widely investigated aromatic hydrocarbons due to its unique optical and electronic properties . The structure of PCA depends on the molecular orientation and the spatial distribution of PCA molecules identified by different sp2 network domains .Chemical Reactions Analysis
PCA has been used in the surface modification of graphene and carbon nanotubes (CNTs), which can further be used for a variety of electronic applications . The method is fast, robust, reproducible, and can be used for analysis of isomers of pyridinecarboxylic acids in various sample matrices .Physical And Chemical Properties Analysis
PCA is a fluorophore that shows absorption spectra in the UV region . It has a carboxylic acid group that attaches with the pyrene nucleus . It can be used as a sensitizer that facilitates the electron transport from one medium to another .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Pyrene derivatives, such as pyrene-2-carboxylic acid, have been utilized as intermediates for introducing pyrenyl units into functional organic molecules. These derivatives have been synthesized through efficient processes, demonstrating their utility in large-scale chemical synthesis (Casas-Solvas et al., 2014).
Environmental Applications
- Studies have investigated the biotransformation of pyrene in soil, particularly in the presence of earthworms and microbes. Pyrene, a polycyclic aromatic hydrocarbon, is resistant to degradation. The degradation process involves transforming pyrene into various acids, including phenanthrene-4-carboxylic acid, demonstrating the role of pyrene derivatives in environmental remediation (Yang et al., 2020).
Materials Science and Nanotechnology
- Pyrene derivatives have been used for the magnetic modification of carbon nanotubes. Carboxylic derivatives of pyrene act as interlinkers for binding magnetic nanoparticles to carbon nanotubes, indicating their role in the development of novel nanomaterials (Georgakilas et al., 2005).
- In flameless incineration studies, pyrene has been used to understand the mechanisms of incineration of large organic molecules under sub-critical and supercritical water conditions (Onwudili & Williams, 2006).
Biological and Medical Research
- Pyrene-1-carboxylic acid has been used in studies to understand protonation in the excited state by different acids. These studies have implications in understanding molecular interactions in biological systems (Zelent et al., 2006).
Photophysical and Fluorescence Studies
- Pyrene carboxylic acids have been employed to study various colloidal solutions, indicating their use in probing the microenvironment of different systems. The quenching of the probe excited state and excimer formation in these studies are essential for understanding molecular interactions (Stramel et al., 1987).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
pyrene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O2/c18-17(19)14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDBGGOQZVBKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597376 | |
| Record name | Pyrene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrene-4-carboxylic acid | |
CAS RN |
22245-48-3 | |
| Record name | Pyrene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



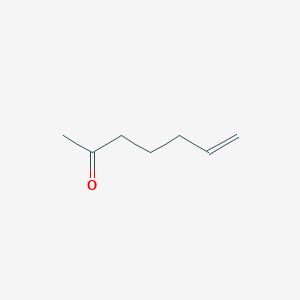
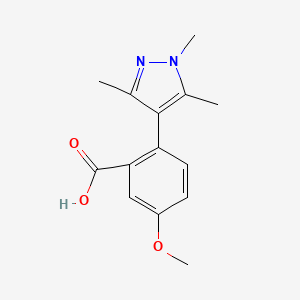
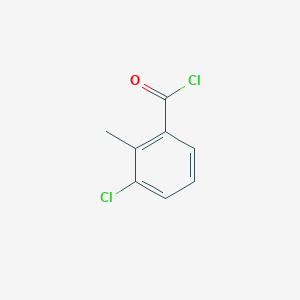

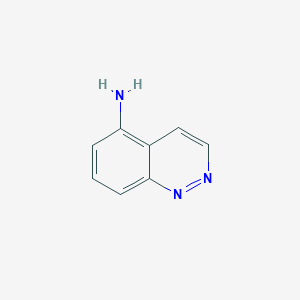
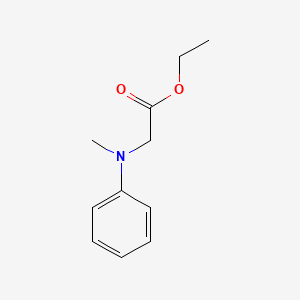
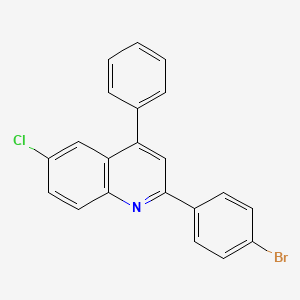
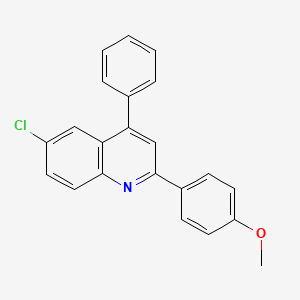
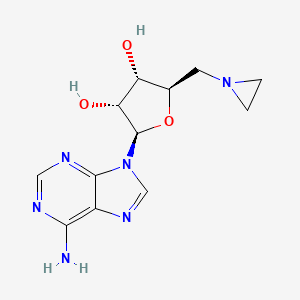
![[2,2'-Bipyridin]-4-ylboronic acid](/img/structure/B3049772.png)
